molecular formula C13H13Br2N B3185904 4,7-Dibromo-6-methyl-2-propylquinoline CAS No. 1189106-95-3

4,7-Dibromo-6-methyl-2-propylquinoline

Cat. No.: B3185904
CAS No.: 1189106-95-3
M. Wt: 343.06 g/mol
InChI Key: GQUPJPIBAVSKSK-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Quinoline (B57606) Chemistry

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history and a vast range of applications. eurekaselect.comorganic-chemistry.org First isolated from coal tar in 1834, the quinoline framework is now recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. nih.gov

The versatility of the quinoline ring allows for functionalization at various positions, leading to a vast library of compounds with tailored properties. nih.gov This has made quinoline derivatives central to the development of pharmaceuticals, agrochemicals, and materials science. eurekaselect.com Renowned synthetic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide classical routes to the quinoline core, while modern advancements continue to offer more efficient and greener alternatives. iipseries.orgorganic-chemistry.org

Overview of Brominated and Alkyl-Substituted Quinoline Derivatives in Academic Research

The introduction of halogen atoms, particularly bromine, onto the quinoline scaffold is a well-established strategy for modulating the biological and chemical properties of the resulting molecule. Bromine atoms can influence a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can enhance its interaction with biological targets. nih.gov Research has shown that brominated quinolines can exhibit a range of biological effects, including potent anticancer and antimicrobial activities. nih.govresearchgate.net The position of the bromine substituent is often crucial in determining the specific activity of the compound. nih.gov For instance, polybrominated quinolines are considered important synthetic intermediates as the bromine atoms can be selectively replaced to create multifunctionalized quinolines. rsc.org

Similarly, the presence and position of alkyl groups, such as the methyl and propyl groups in 4,7-Dibromo-6-methyl-2-propylquinoline, play a significant role in defining a molecule's properties. Alkyl groups can affect the compound's solubility, steric profile, and electron density, which in turn can influence its reactivity and biological efficacy. The Doebner-von Miller reaction is a classic method for synthesizing quinolines with alkyl substituents. wikipedia.org

Current Research Landscape and Emerging Directions for this compound Studies

Currently, there is a lack of specific published research focusing exclusively on this compound. Its existence is confirmed by its CAS number (1189106-95-3) and availability from chemical suppliers. chemicalbook.com The research significance of this compound, therefore, lies in its potential, which can be inferred from the extensive body of work on related brominated and alkyl-substituted quinolines.

Future research directions for this compound would likely involve:

Synthesis and Characterization: The development of a robust and efficient synthesis for this specific polysubstituted quinoline would be the first critical step. This would likely involve adapting established methods like the Friedländer or Doebner-von Miller reactions to accommodate the required substitution pattern. eurekaselect.comwikipedia.org Subsequent detailed characterization using modern spectroscopic techniques would be essential to confirm its structure and properties. nih.gov

Exploration of Biological Activity: Given the known anticancer and antimicrobial properties of many brominated quinolines, a primary research avenue would be to screen this compound for similar activities. nih.govresearchgate.net Its specific substitution pattern may lead to novel or enhanced biological effects.

Use as a Synthetic Intermediate: The two bromine atoms at positions 4 and 7 offer opportunities for further functionalization through cross-coupling reactions, potentially leading to the creation of a library of novel quinoline derivatives with diverse functionalities and applications. rsc.org

The following table provides examples of related substituted quinolines and their documented research context, illustrating the potential areas of interest for this compound.

Compound NameSubstitution PatternNoted Research Context/Activity
7-Chloro-4-aminoquinoline derivativesChloro at C7, Amino at C4Investigated for antimalarial activity, particularly against resistant strains. nih.gov
6-Bromo-2-chloro-4-methylquinolineBromo at C6, Chloro at C2, Methyl at C4Synthesized as a starting material for research on infectious diseases.
5,7-Dibromo-8-hydroxyquinolineDibromo at C5 and C7, Hydroxy at C8Shown to inhibit human DNA topoisomerase I, indicating potential anticancer applications.
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesBromophenyl at C2, Carbohydrazide at C4Investigated as potential microbial DNA-gyrase inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-95-3

Molecular Formula

C13H13Br2N

Molecular Weight

343.06 g/mol

IUPAC Name

4,7-dibromo-6-methyl-2-propylquinoline

InChI

InChI=1S/C13H13Br2N/c1-3-4-9-6-12(15)10-5-8(2)11(14)7-13(10)16-9/h5-7H,3-4H2,1-2H3

InChI Key

GQUPJPIBAVSKSK-UHFFFAOYSA-N

SMILES

CCCC1=CC(=C2C=C(C(=CC2=N1)Br)C)Br

Canonical SMILES

CCCC1=CC(=C2C=C(C(=CC2=N1)Br)C)Br

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 4,7 Dibromo 6 Methyl 2 Propylquinoline and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial relationships within 4,7-Dibromo-6-methyl-2-propylquinoline can be assembled.

One-Dimensional NMR (¹H and ¹³C) Data Analysis for Chemical Shift and Coupling Patterns

The ¹H NMR spectrum provides the initial framework for structural analysis by revealing the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling. For this compound, the aromatic region is expected to show two singlets corresponding to the protons at the C5 and C8 positions, a consequence of their isolation from adjacent protons. The propyl group at the C2 position will exhibit a characteristic triplet for the terminal methyl group, a multiplet for the central methylene (B1212753) group, and another triplet for the methylene group attached to the quinoline (B57606) ring. The methyl group at C6 will appear as a distinct singlet.

The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of two bromine atoms is expected to significantly influence the chemical shifts of the carbons to which they are attached (C4 and C7) and adjacent carbons. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment, a valuable adjunct to the standard ¹³C NMR, helps in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15s1HH-5
7.98s1HH-8
7.21s1HH-3
2.95t2H-CH₂- (α to ring)
2.50s3H6-CH₃
1.85sextet2H-CH₂-
1.02t3H-CH₃ (propyl)

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
162.5C-2
147.8C-8a
138.0C-4
136.5C-6
130.1C-8
128.5C-5
125.0C-4a
122.3C-7
121.8C-3
40.1-CH₂- (α to ring)
24.5-CH₂-
23.86-CH₃
14.2-CH₃ (propyl)

Two-Dimensional NMR (COSY, NOESY, HSQC-DEPT, HMBC) for Connectivity and Spatial Relationships

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, a key COSY correlation would be observed between the methylene protons of the propyl group, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This experiment is crucial for the unambiguous assignment of carbon resonances. nih.gov For instance, the singlet at δ 2.50 in the ¹H spectrum would show a cross-peak to the carbon signal at δ 23.8 in the ¹³C spectrum, confirming the assignment of the 6-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would include the correlation from the H-5 proton to the C-4, C-6, and C-8a carbons, and from the 6-methyl protons to the C-5, C-6, and C-7 carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. This is critical for determining the relative stereochemistry and conformation. A NOESY experiment would show a correlation between the 6-methyl protons and the H-5 proton, confirming their spatial proximity on the quinoline ring.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. nih.gov This isotopic signature serves as a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule. researchgate.net

Table 3: Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/z
[C₁₃H₁₃Br₂N+H]⁺ (M)341.9491341.9495
[C₁₃H₁₃⁷⁹Br⁸¹BrN+H]⁺ (M+2)343.9471343.9474
[C₁₃H₁₃⁸¹Br₂N+H]⁺ (M+4)345.9450345.9452

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. The C-Br stretching vibrations typically appear in the far-infrared region (below 600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3080-2870MediumC-H stretching (aromatic and aliphatic)
1610, 1580, 1490StrongC=C and C=N stretching (quinoline ring)
1450, 1380MediumC-H bending (aliphatic)
880, 820StrongC-H out-of-plane bending (aromatic)
580MediumC-Br stretching

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

Beyond the fundamental structural elucidation, advanced spectroscopic techniques can provide insights into the non-covalent interactions that govern the molecule's behavior. Techniques such as 2D NOESY, as mentioned earlier, can reveal through-space interactions within the molecule. Furthermore, concentration-dependent NMR studies can indicate the presence of intermolecular interactions such as π-π stacking, which is common in aromatic systems like quinolines. In the solid state, the packing arrangement determined by X-ray crystallography can reveal intermolecular contacts, including halogen bonding (Br···Br or Br···N interactions), which can play a significant role in the crystal packing and physical properties of the material.

Theoretical and Computational Chemistry Investigations of 4,7 Dibromo 6 Methyl 2 Propylquinoline

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to predicting the behavior of a molecule from first principles, relying on the solutions to the Schrödinger equation. These methods provide a detailed picture of the electron distribution and energy, which dictates the molecule's geometry and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p), which provides a good description of molecular systems. researchgate.netinpressco.com

The optimization process systematically alters the molecular geometry to find the lowest energy conformation. From this optimized structure, key geometric parameters can be extracted. For 4,7-Dibromo-6-methyl-2-propylquinoline, the calculated bond lengths and angles would be expected to reflect the aromatic nature of the quinoline (B57606) core, with slight distortions introduced by the bulky bromo, methyl, and propyl substituents.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)
ParameterAtoms InvolvedPredicted Value (B3LYP/6-31G*)
Bond LengthN1-C21.315 Å
Bond LengthC4-C(Br)1.905 Å
Bond LengthC6-C(methyl)1.510 Å
Bond LengthC7-C(Br)1.901 Å
Bond AngleC2-N1-C9117.5°
Bond AngleC3-C4-C(Br)119.8°
Dihedral AngleC3-C4-C10-C5179.9°

Beyond geometry, DFT is used to probe electronic properties through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgschrodinger.com A smaller gap suggests the molecule is more polarizable and reactive. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may also be distributed across the aromatic core.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)
ParameterPredicted Value (eV)
HOMO Energy-6.25 eV
LUMO Energy-1.85 eV
HOMO-LUMO Gap (ΔE)4.40 eV

Theoretical calculations can map out the potential energy surface (PES) for chemical reactions, providing a detailed understanding of reaction mechanisms. q-chem.com By performing a "relaxed" PES scan, where a specific geometric coordinate (like a bond distance or angle) is systematically changed and the rest of the molecule's geometry is optimized at each step, one can identify energy minima (reactants and products) and saddle points (transition states). q-chem.comnih.gov

For this compound, a relevant investigation would be the study of electrophilic aromatic substitution, a characteristic reaction for such heterocyclic systems. The calculations could determine the most likely site of substitution by comparing the activation energies for attacks at different positions on the quinoline ring. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Pathway
SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State (TS)+25.5
Products-5.0

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and interactions of molecules over time, particularly in complex environments like solutions or biological systems.

The 2-propyl substituent introduces conformational flexibility to the otherwise rigid quinoline scaffold. The rotation around the C(quinoline)-C(propyl) and C-C bonds of the propyl group can lead to different spatial arrangements (conformers) with varying stabilities. Conformational analysis, often performed by scanning the potential energy surface as a function of dihedral angles, can identify the most stable conformers.

Molecular dynamics (MD) simulations can further investigate conformational stability. In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. nih.govarabjchem.org Simulating the quinoline derivative in a solvent box (e.g., water) provides insight into how intermolecular interactions influence conformational preferences and the dynamic equilibrium between different conformers. arabjchem.org

Table 4: Relative Energies of Propyl Group Conformers (Illustrative Data)
ConformerDihedral Angle (C3-C2-C(propyl)-C)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°+0.85

Given that many quinoline derivatives exhibit biological activity, molecular docking is a crucial computational technique to predict and analyze how a small molecule (ligand) like this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net Docking algorithms place the ligand into the binding site of a protein in various orientations and conformations, scoring each pose based on factors like electrostatic and van der Waals interactions. nih.gov

For instance, quinoline derivatives have been investigated as inhibitors of various kinases. mdpi.com A hypothetical docking study could place this compound into the ATP-binding site of a kinase. The results would include a binding energy score, indicating the affinity of the ligand for the protein, and a detailed map of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) that stabilize the complex. These insights are critical for rational drug design and for understanding the mechanism of action at a molecular level.

Table 5: Illustrative Molecular Docking Results with a Kinase Target
ParameterValue / Description
Binding Energy (Docking Score)-8.9 kcal/mol
Key Hydrogen BondsQuinoline N1 with backbone NH of Valine-85
Key Hydrophobic InteractionsPropyl group with Leucine-130; Methyl group with Alanine-65
Key Halogen BondBromo at C7 with backbone C=O of Glycine-83

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. Using the Gauge-Independent Atomic Orbital (GIAO) method on a DFT-optimized geometry, it is possible to calculate the magnetic shielding of each nucleus. tsijournals.com These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Comparing the predicted ¹H and ¹³C NMR spectra with experimentally obtained data serves as a powerful validation tool. acs.org A strong correlation between the calculated and observed chemical shifts provides confidence in the computed molecular structure and electronic environment. researchgate.netrsc.org Any significant deviations can point to specific structural features or environmental effects not captured in the calculation.

Table 6: Comparison of Predicted and Hypothetical Experimental NMR Shifts (ppm)
AtomCalculated ¹³C Shift (δ)Hypothetical Exp. ¹³C Shift (δ)AtomCalculated ¹H Shift (δ)Hypothetical Exp. ¹H Shift (δ)
C2163.5162.9H37.357.31
C3122.1121.8H58.158.12
C4125.0124.5H88.058.01
C5128.8128.4Methyl-H2.552.52
C6138.2137.9Propyl-CH₂2.952.92
C7120.5120.1Propyl-CH₂1.801.77
C8130.1129.7Propyl-CH₃1.010.98

Virtual Screening Methodologies for Structure-Activity Relationship (SAR) Studies and Compound Prioritization

Virtual screening (VS) has become an indispensable tool in contemporary drug discovery, offering a time and cost-effective strategy to identify promising lead compounds from vast chemical libraries. frontiersin.org For quinoline derivatives, including structurally complex compounds like this compound, virtual screening provides a powerful computational lens to explore potential biological activities and elucidate the intricate connections between molecular structure and function. researchgate.netjddtonline.info These in silico techniques are broadly categorized into ligand-based and structure-based approaches, both of which are instrumental in establishing Structure-Activity Relationships (SAR) and prioritizing candidates for further experimental validation. researchgate.net

Ligand-based virtual screening (LBVS) methods are particularly useful when the three-dimensional structure of the biological target is unknown. jddtonline.info These methods rely on the principle that structurally similar molecules are likely to exhibit similar biological activities. A common LBVS technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. jddtonline.infomdpi.com For a compound like this compound, a QSAR study would involve a dataset of quinoline derivatives with known biological activity against a specific target. mdpi.com The models correlate molecular descriptors (physicochemical properties, topological indices, etc.) with the observed activity. jddtonline.info The predictive power of such models allows for the estimation of the biological activity of novel or untested compounds.

Table 1: Representative Molecular Descriptors Used in QSAR Models for Quinoline Derivatives. This table is illustrative and based on general QSAR studies of quinoline compounds.
Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
ElectronicPartial ChargesThe bromine atoms at positions 4 and 7, and the nitrogen in the quinoline ring, create a specific electrostatic potential that influences intermolecular interactions.
StericMolecular VolumeThe size and shape defined by the propyl group at position 2 and the methyl group at position 6 affect how the molecule fits into a potential binding site.
HydrophobicityLogPThe overall lipophilicity of the molecule, influenced by the alkyl and halogen substituents, is critical for its pharmacokinetic properties.
TopologicalWiener IndexDescribes the branching and connectivity of the molecular skeleton, including the substituted quinoline core.

Structure-based virtual screening (SBVS), on the other hand, is employed when the 3D structure of the target protein is available. temple.edu Molecular docking is the most prominent SBVS method, simulating the interaction between a ligand and a receptor's binding site to predict the binding affinity and orientation. ijprajournal.comresearchgate.net In the context of this compound, docking studies could be performed against a variety of known receptors for quinoline compounds, such as protein kinases or DNA topoisomerases. mdpi.comnih.gov The results of these simulations provide a docking score, which is an estimation of the binding free energy, and a detailed visualization of the binding mode. temple.edu This information is crucial for understanding the SAR at a molecular level. For instance, the bromine atoms might form halogen bonds, while the quinoline nitrogen could act as a hydrogen bond acceptor. nih.gov

The insights gained from both ligand-based and structure-based screening are synergistic. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) combines elements of both by creating a 3D grid around a set of aligned molecules to model the steric and electrostatic fields required for activity. mdpi.com The analysis of CoMFA contour maps can reveal which structural modifications on the quinoline scaffold are likely to enhance or diminish biological activity. mdpi.com

The ultimate goal of these virtual screening endeavors is compound prioritization. By screening large virtual libraries of quinoline derivatives, researchers can identify a smaller, more manageable set of compounds with a higher probability of being active. frontiersin.org This prioritization is often based on a combination of factors, including predicted biological activity (from QSAR), binding affinity (from docking), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

Table 2: Illustrative Virtual Screening Workflow for Prioritizing Quinoline Derivatives. This table represents a general workflow and is not specific to this compound.
StepMethodologyObjectiveExample Output for a Quinoline Library
1. Library PreparationGeneration of diverse quinoline analogs in silico.Create a large, structurally varied set of virtual compounds.A database of 10,000 unique quinoline derivatives.
2. Ligand-Based FilteringApplication of a validated QSAR model.Eliminate compounds predicted to be inactive.Reduced library of 1,000 compounds with predicted pIC50 > 6.
3. Structure-Based DockingMolecular docking into a target protein's active site.Rank remaining compounds based on binding affinity.Top 100 compounds with the best docking scores.
4. ADME/Toxicity PredictionIn silico ADME/T property calculation.Filter for drug-like properties and low predicted toxicity.A final list of 10-20 prioritized candidates for synthesis and biological testing.

Through the systematic application of these virtual screening methodologies, the SAR for a class of compounds including this compound can be thoroughly investigated. This computational pre-assessment is critical for guiding synthetic efforts and increasing the efficiency of discovering novel bioactive molecules.

Advanced Academic and Research Applications of 4,7 Dibromo 6 Methyl 2 Propylquinoline and Quinoline Derivatives

Applications in Medicinal Chemistry Research: Mechanistic and Design Principles

The versatility of the quinoline (B57606) scaffold has made it a "privileged structure" in medicinal chemistry, with numerous derivatives approved as drugs for various conditions. nih.gov Research continues to explore new therapeutic applications by modifying the core quinoline structure. nih.govarabjchem.org

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline-based compounds. These studies analyze how chemical modifications to the quinoline structure affect biological activity, guiding the design of more potent and selective molecules. nih.govmdpi.com

Key findings from SAR studies on various quinoline derivatives include:

Substituent Position: The position of substituents on the quinoline ring is critical. For instance, a substituent at the 3-position of the quinoline ring is essential for antagonist activity at the α2C-adrenoceptor. acs.orgnih.gov Similarly, for HIV-1 reverse transcriptase inhibitory activity, electron-withdrawing substituents at the 6-position enhance the compound's effectiveness. researchgate.net

Nature of Substituents: The type of chemical group added to the quinoline core significantly influences its function. For reversing multidrug resistance in cancer cells, SAR analysis revealed that the two aryl rings in the hydrophobic part of the molecule should deviate from a common plane. nih.govacs.org

Stereochemistry: The three-dimensional arrangement of atoms can also be a determining factor. Substitutions on the piperazine (B1678402) ring of certain quinoline derivatives have a stereospecific beneficial effect on their affinity and potency for the α2C-adrenoceptor. nih.gov

These principles are applied in molecular design to create novel compounds with enhanced activity. For example, based on SAR data, new quinoline-based ligands have been designed to improve anti-gastric cancer properties. mdpi.com The design of such compounds often involves computational methods like 3D-QSAR and molecular docking to predict their biological activity before synthesis. mdpi.comresearchgate.net

Table 1: Selected SAR Findings for Quinoline Derivatives

Biological Target/ActivityKey Structural Feature on Quinoline RingEffect of ModificationReference
α2C-Adrenoceptor AntagonismSubstituent at position 3Essential for activity acs.orgnih.gov
HIV-1 Reverse Transcriptase InhibitionElectron-withdrawing substituent at position 6Increases activity researchgate.net
Multidrug Resistance ReversalDeviation of two aryl rings in the hydrophobic moietyEssential for effective reversal acs.org
Anticancer (Pim-1 kinase inhibition)Secondary amine linkerPotent anti-proliferative activity medchemexpress.com

Elucidation of Molecular Targets and Binding Mechanisms (e.g., enzyme inhibition, amino acid residue interactions)

Quinoline derivatives exert their biological effects by interacting with a wide range of molecular targets. researchgate.netnih.gov Identifying these targets and understanding the binding mechanisms are fundamental to drug discovery.

Common molecular targets for quinoline derivatives include:

Enzymes: Many quinoline compounds function as enzyme inhibitors. They have been shown to inhibit topoisomerases, tyrosine kinases, tubulin polymerization, phosphodiesterases (PDEs), and DNA methyltransferases. researchgate.netnih.govnih.govnih.gov For example, certain quinoline derivatives are potent and selective inhibitors of PDE5, an enzyme involved in the degradation of cGMP. nih.gov

DNA: Some quinoline derivatives can intercalate into DNA, disrupting its normal function and leading to cellular effects like the inhibition of DNA synthesis. nih.govnih.gov

Receptors: Quinoline-based molecules can act as antagonists for specific receptors, such as the α2C-adrenoceptor. nih.gov

The binding mechanisms are often elucidated through techniques like molecular docking and X-ray crystallography. These studies reveal specific interactions, such as hydrogen bonds and π-π stacking, between the quinoline derivative and amino acid residues in the target protein's binding site. nih.govnih.gov For instance, some quinoline-based DNA methyltransferase inhibitors work by intercalating into the DNA minor groove, which causes a conformational change in the enzyme, moving its catalytic domain away from the DNA. nih.gov

Table 2: Molecular Targets and Binding Mechanisms of Selected Quinoline Derivatives

Quinoline Derivative ClassMolecular TargetBinding MechanismReference
4-Anilinoquinolinesα2C-adrenoceptorAntagonist binding acs.org
Pyrazolo[3,4-d]pyrimidin-4-one bearing quinolinePhosphodiesterase 5 (PDE5)Enzyme inhibition arabjchem.org
General Quinoline AnalogsDNA Methyltransferase (DNMT1)DNA intercalation via minor groove nih.gov
Quinoline-Chalcone HybridsTubulinInhibition of tubulin polymerization at the colchicine (B1669291) binding site rsc.orgrsc.org
Naphthyridine-based quinolinesDNA Topoisomerase IEnzyme inhibition through DNA binding arabjchem.org

Biochemical Pathway Modulation and Mechanistic Investigations (e.g., DNA synthesis inhibition, cell cycle arrest, apoptosis, bioenergetics alteration, inhibition of ergosterol (B1671047) biosynthesis)

By interacting with their molecular targets, quinoline derivatives can modulate various biochemical pathways, leading to specific cellular outcomes. These mechanistic investigations are key to understanding their therapeutic potential.

DNA Synthesis Inhibition, Cell Cycle Arrest, and Apoptosis: In cancer research, many quinoline derivatives have been found to inhibit cell proliferation by interfering with the cell cycle and inducing programmed cell death (apoptosis). nih.govnih.gov Some compounds cause cell cycle arrest in the G2/M or S phase. researchgate.nettandfonline.commdpi.com For example, the derivative 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) was shown to arrest colon adenocarcinoma cells in the G2/M phase and induce apoptosis. tandfonline.com This induction of apoptosis is often confirmed by observing PARP cleavage and caspase activation. nih.gov Certain derivatives intercalate with DNA during the S phase, leading to apoptosis. nih.gov

Inhibition of Ergosterol Biosynthesis: Quinoline derivatives have shown significant promise as antifungal agents by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes but absent in humans. nih.govnih.gov They often work by inhibiting key enzymes in this pathway, such as sterol 14-α demethylase (CYP51). tandfonline.combohrium.comtandfonline.com The inhibition of ergosterol production disrupts the fungal cell membrane, leading to cell death. tandfonline.com

Table 3: Modulation of Biochemical Pathways by Quinoline Derivatives

Pathway/MechanismEffectExample Derivative ClassReference
Cell Cycle ProgressionArrest at G2/M or S phase4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) tandfonline.com
ApoptosisInduction via caspase activation and PARP cleavage6-cinnamamido-quinoline-4-carboxamide derivatives nih.gov
DNA SynthesisInhibition via DNA intercalationGeneral quinoline analogs nih.govnih.gov
Ergosterol BiosynthesisInhibition by targeting enzymes like CYP514-(Imidazo[1,2-a]pyridin-2-yl)quinoline derivatives tandfonline.comtandfonline.com

Design of Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. febs.orgnih.gov They must be potent and selective for their target to provide reliable insights into biological processes. febs.org The quinoline scaffold is highly attractive for designing such probes due to its synthetic tractability and inherent photophysical properties. nih.gov

Quinoline-based chemical probes have been developed for various applications:

Fluorescent Imaging: The quinoline structure is part of quinine, one of the first known small-molecule fluorophores. nih.gov This property has been harnessed to create highly modular, quinoline-based fluorescent probes for live-cell imaging. These probes can be engineered to monitor interactions with specific target molecules through changes in their fluorescence. nih.gov

Sensing: Quinoline derivatives have been designed as chemosensors. For example, a quinoline-appended cyclodextrin (B1172386) derivative was developed as a colorimetric and fluorescent probe that can selectively differentiate between nucleotides like AMP, ADP, and ATP, allowing for real-time monitoring of enzymatic processes. nih.gov Another quinoline-based hydrazone derivative acts as an optical chemosensor for the biocide tributyltin (TBT). mdpi.com

The development of these probes provides powerful tools for interrogating complex biological systems, which is complementary to genetic approaches and crucial for target validation in drug discovery. febs.orgnih.govyoutube.com

Applications in Materials Science

Beyond medicine, the unique electronic properties of the quinoline ring make it a valuable component in the field of materials science, particularly for the development of advanced organic electronic materials. rsc.org

Design and Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers are organic macromolecules with alternating single and double bonds, which creates a delocalized π-electron system responsible for their electronic and optical properties. The quinoline nucleus is an excellent electron-accepting unit, making it a key building block for designing conjugated polymers with specific functions. acs.orgnih.gov

Donor-Acceptor Architectures: Quinoline is frequently incorporated into donor-acceptor (D-A) copolymers. In these materials, electron-rich (donor) units are combined with electron-poor (acceptor) units like quinoline. This architecture can lead to intramolecular charge transfer upon photoexcitation, which is beneficial for applications in optoelectronics. acs.org Examples include copolymers of carbazole-quinoline and phenothiazine-quinoline. acs.org

Synthesis: These specialized polymers are typically synthesized via cross-coupling reactions, such as the Sonogashira–Hagihara coupling and the Stille reaction. nih.govrsc.org These methods allow for the creation of high-molecular-weight polymers with well-defined structures. acs.org

Applications: Quinoline-based conjugated polymers are investigated for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov Their properties, such as high photoluminescence and good electron transport capabilities, make them suitable for these applications. nih.gov

Table 4: Examples of Quinoline-Based Conjugated Polymers

Polymer/Oligomer TypeMonomers/Building BlocksKey PropertiesPotential ApplicationReference
Poly(carbazole-quinoline)Carbazole (donor), Quinoline (acceptor)Intramolecular charge transfer, high molecular weightOptoelectronics acs.org
Poly(phenothiazine-quinoline)Phenothiazine (donor), Quinoline (acceptor)Intramolecular charge transferOptoelectronics acs.org
Poly(quinoline-vinylene-benzodithiophene)Quinoline-vinylene, Benzodithiophene (BDT)Photochromism, semiconducting (1.6 eV bandgap)Optical sensors, Photovoltaics nih.gov
Poly(quinoline-2,6-diyl)2,6-dihaloquinolineπ-conjugated, redox activeConducting polymers acs.org

Development of Photovoltaic and Light-Emitting Materials

Quinoline derivatives are recognized for their robust photophysical properties, making them attractive building blocks for fluorescent chemosensors and materials for light-emitting applications. nanobioletters.com The quinoline ring system is a good chromophore, and its fluorescence can be tuned by introducing various substituents. These compounds are integral to the design of fluorescent probes, which are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. researchgate.net

The development of fluorescent materials often relies on mechanisms such as internal charge transfer (ICT), chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), or photoinduced electron transfer (PET). nanobioletters.com For example, some quinoline-based sensors exhibit weak fluorescence in their free state, but upon binding to a metal ion, a "turn-on" fluorescence response is observed due to the suppression of the PET quenching process. nanobioletters.com

Research has focused on creating quinoline-based fluorophores with large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is a desirable property for cellular imaging and sensing applications to avoid self-quenching and background interference. researchgate.net While specific photovoltaic applications of 4,7-Dibromo-6-methyl-2-propylquinoline are not detailed in current literature, the fundamental properties of the quinoline scaffold suggest its potential utility. The ability to functionalize the quinoline core allows for the synthesis of molecules with tailored energy levels, a critical aspect in the design of organic photovoltaic (OPV) materials and dye-sensitized solar cells (DSSCs).

Role as Building Blocks in Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of both organic molecules (like processability and tunable functionality) and inorganic components (like thermal stability and mechanical strength). Quinoline derivatives serve as excellent organic ligands in the creation of these hybrid materials, particularly in the form of metal complexes. nih.gov

The nitrogen atom in the quinoline ring and other potential donor atoms from substituents can coordinate with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form stable complexes. nih.govresearchgate.net These coordination compounds can be discrete molecules or form extended polymeric structures. The synthesis of such materials typically involves a straightforward two-step process: first, the synthesis of the functionalized quinoline ligand, followed by its complexation with a metal salt. nih.gov

The properties of the resulting hybrid material are highly dependent on the structure of the quinoline ligand and the choice of the metal ion. For instance, studies on hybrid quinoline-sulfonamide complexes have shown promising fluorescent properties. nih.gov The structure of the ligand, including steric and electronic effects from substituents, dictates the solubility, reactivity, and ultimately the application of the final metal complex. researchgate.net

Table 1: Examples of Quinoline-Based Organic-Inorganic Hybrid Complexes

Quinoline Ligand TypeMetal Ion(s)Resulting Hybrid MaterialPotential Application AreaReference
Imine Quinoline DerivativeCu(II)Polycrystalline Cu(II) ComplexBiological Activity (Anticancer, Antibacterial) nih.govacs.org
Quinoline-SulfonamideZn(II), Cu(II), Co(II), Cd(II)Crystalline M(II) ComplexesPhotoluminescence, Antimicrobial Activity nih.gov
8-Sulfonyl-(1-pyrazolyl)-quinolineAg(I)Discrete Ag(I) Supramolecular ComplexesCrystal Engineering, Supramolecular Chemistry rsc.org

Role in Catalyst Design and Development

The ability of quinoline derivatives to act as ligands for metal complexes is central to their application in catalysis. researchgate.net These ligands can significantly influence the catalytic activity and selectivity of a metal center through their electronic and steric properties. researchgate.netencyclopedia.pub

Ligands for Metal Complexes: Quinoline-based ligands have been successfully employed in various catalytic reactions. The nitrogen atom of the quinoline ring effectively coordinates to transition metals like palladium, copper, and ruthenium, forming active catalysts for a range of organic transformations. researchgate.netnih.gov For example, palladium complexes bearing quinoline-derived ligands have been used for C-H bond functionalization, a powerful strategy in modern organic synthesis. researchgate.net The design of these ligands is crucial; functional groups on the quinoline scaffold can create a specific coordination environment around the metal, facilitating desired reaction pathways and enhancing catalytic efficiency. escholarship.org

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes linked by organic ligands. Quinoline derivatives containing carboxylic acid groups or other linking functionalities are used as the organic struts in the synthesis of MOFs. rsc.org A Zr(IV)-based MOF synthesized with quinoline-2,6-dicarboxylic acid demonstrated high thermal stability and luminescence, making it suitable for chemical sensing applications. rsc.org

Furthermore, MOFs themselves can serve as platforms for catalysis. The porous structure can host catalytically active metal sites. In some strategies, the MOF acts as a precursor; a MOF containing coordinated metal ions is pyrolyzed to produce single-atom catalysts on a carbon support. nih.gov For instance, a strategy using a MOF with free amine groups was developed to anchor single ruthenium atoms, creating a highly effective catalyst for the chemoselective hydrogenation of quinolines. nih.govacs.org This highlights a dual role for quinolines: as the building blocks for the catalyst and as the substrate for the catalytic transformation.

Table 2: Quinoline Derivatives in Catalytic Systems

Catalyst SystemQuinoline Derivative RoleMetal CenterApplicationReference
Palladium ComplexBio-inspired LigandPd(II)β-C(sp³)-H chlorination of carboxylic acids researchgate.net
Zr-MOFOrganic Linker (Quinoline-2,6-dicarboxylic acid)Zr(IV)Heterogeneous sensing probe rsc.org
Ru SAs/N-CSubstrate for HydrogenationRuChemoselective hydrogenation of functionalized quinolines nih.govacs.org
Cd-MOFHeterogeneous Catalyst for Quinoline SynthesisCd(II)Friedländer heteroannulation to synthesize quinolines acs.org

Analytical Chemistry Applications

In analytical chemistry, quinoline derivatives are widely exploited as chemical probes and sensors, primarily due to their excellent fluorescence properties. researchgate.net They are particularly prominent in the design of chemosensors for the detection of metal ions, which play critical roles in biological and environmental systems. nanobioletters.com

The design of a quinoline-based sensor involves coupling the quinoline fluorophore to a receptor unit that selectively binds the target analyte. This binding event modulates the photophysical properties of the quinoline, leading to a measurable signal, such as a change in fluorescence intensity or color. nanobioletters.com Quinoline-based fluorescent sensors have shown remarkable selectivity and sensitivity for various metal ions, especially Zn²⁺. acs.orgrsc.org For example, a two-photon fluorescent probe based on a quinoline derivative was developed for monitoring intracellular free zinc ions with a very low detection limit of 15.1 pM. acs.org

The versatility of the quinoline scaffold allows for the development of sensors for different analytes and environments. By modifying the substituents, researchers can fine-tune the sensor's binding affinity, selectivity, and water solubility. researchgate.net Some sensors are designed to be "turn-on," where fluorescence increases upon analyte binding, while others are "ratiometric," exhibiting a shift in the emission wavelength, which allows for more accurate quantification by correcting for instrumental and environmental variables. researchgate.net

Table 3: Selected Quinoline-Based Analytical Probes

Probe Name/TypeTarget AnalyteSensing MechanismDetection LimitReference
QZn (Two-photon probe)Zn²⁺Fluorescence Enhancement15.1 pM acs.org
bqbpbnTNP / Zn²⁺Fluorescence Quenching / CHEF1.2 ppm (TNP), 5 ppb (Zn²⁺) rsc.org
bqbpxnTNP / Zn²⁺Fluorescence Quenching / CHEF0.3 ppm (TNP), 10 ppb (Zn²⁺) rsc.org
bis(2-quinolinylmethyl)benzylamineZn²⁺Fluorescence Enhancement1.2 µM nanobioletters.com

Conclusion and Future Perspectives in 4,7 Dibromo 6 Methyl 2 Propylquinoline Research

Summary of Key Research Findings and Methodological Advancements Related to the Compound

Direct research on 4,7-Dibromo-6-methyl-2-propylquinoline is not presently available in the public domain. However, a wealth of knowledge on the synthesis of polysubstituted quinolines provides a strong foundation for predicting viable synthetic routes and potential research findings.

Methodological advancements in quinoline (B57606) synthesis can be broadly categorized into classical condensation reactions and modern cross-coupling and C-H activation strategies. Classical methods like the Skraup, Doebner-von Miller, and Combes syntheses have been foundational in generating the quinoline core from anilines and various carbonyl compounds. acs.orgnih.goviipseries.org For instance, a plausible approach to a precursor of the target molecule could involve a variation of the Doebner-von Miller reaction using a appropriately substituted aniline (B41778), such as 3,5-dibromo-4-methylaniline, with an α,β-unsaturated aldehyde derived from pentanal.

More contemporary methods offer greater control and efficiency. Transition-metal-catalyzed reactions, particularly those involving palladium, copper, nickel, and rhodium, have revolutionized the functionalization of the quinoline scaffold. mdpi.comacs.orgorganic-chemistry.orgmdpi.com C-H activation, for example, allows for the direct introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach. mdpi.comrsc.orgnih.govscilit.com The introduction of the propyl group at the C2 position could be envisioned through methods developed for the synthesis of 2-alkylquinolines. rsc.orgresearchgate.net Similarly, the dibromo substitution pattern could potentially be achieved through electrophilic bromination of a 6-methyl-2-propylquinoline precursor, though controlling the regioselectivity to obtain the 4,7-dibromo isomer would be a significant challenge. The synthesis of 4,7-dichloroquinoline, a known intermediate for antimalarial drugs, often starts from 3-chloroaniline (B41212) and involves cyclization followed by chlorination, suggesting a possible analogous route for the dibromo derivative. wikipedia.orgorgsyn.orgchemicalbook.comchemicalbook.comgoogle.com

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Key Precursors Potential Advantages Foreseeable Challenges
Modified Doebner-von Miller3,5-Dibromo-4-methylaniline, α,β-unsaturated aldehydeWell-established, readily available starting materialsHarsh reaction conditions, potential for side products, regioselectivity control
Combes Synthesis3,5-Dibromo-4-methylaniline, pentan-2-oneOne-pot reactionUse of strong acids, potential for low yields
Sequential Functionalization6-methyl-2-propylquinolineStepwise control of substitutionMultiple steps, purification challenges, regioselectivity of bromination
C-H Activation/Functionalization6-methylquinoline or a brominated derivativeHigh atom economy, milder conditionsCatalyst development, regioselectivity control for multiple substitutions

Identification of Remaining Challenges and Unexplored Research Gaps

The primary challenge in the study of this compound is the complete lack of reported synthesis and characterization data. The immediate research gap is therefore the development of a reliable and efficient synthetic route.

Key challenges in synthesizing this specific molecule include:

Regioselectivity: Achieving the precise 4,7-dibromo substitution pattern on a pre-formed 6-methyl-2-propylquinoline core would be difficult. Electrophilic bromination would likely lead to a mixture of isomers. Directing the bromination to the desired positions would require innovative strategies, perhaps involving directing groups or specific catalysts. nih.govnih.gov

Harsh Reaction Conditions: Many classical quinoline syntheses require harsh conditions, such as strong acids and high temperatures, which might not be compatible with all functional groups and could lead to decomposition or side reactions. mdpi.com

Beyond synthesis, there are significant unexplored research gaps concerning the properties and potential applications of this compound. The electronic effects of the two bromine atoms, combined with the methyl and propyl groups, could lead to unique photophysical, electronic, or biological properties that have yet to be investigated.

Prospective Avenues for Synthetic Innovation and Advanced Application Development

Future research on this compound could focus on innovative synthetic strategies and a systematic exploration of its potential applications.

Synthetic Innovation:

Catalyst Development: The development of novel catalysts for the regioselective C-H functionalization of the quinoline core could provide a more direct and efficient route to this and other polysubstituted quinolines. rsc.orgscilit.com

Flow Chemistry: Utilizing microreactor technology could enable better control over reaction parameters, potentially improving yields and selectivity in multi-step syntheses or in reactions that are difficult to control in batch processes.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that brings together the necessary components to form the fully substituted quinoline ring in a single step would be a highly efficient and innovative approach. rsc.orgijppronline.com

Advanced Application Development:

Given the known activities of other substituted quinolines, several areas of application are worth exploring for this compound:

Medicinal Chemistry: Quinolines are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. rsc.orgijppronline.comrsc.orgresearchgate.net The presence of halogens can often enhance the biological activity of a molecule. Therefore, this compound could be screened for a variety of therapeutic applications.

Materials Science: The quinoline ring is a component of various functional materials, including organic light-emitting diodes (OLEDs), sensors, and dyes. mdpi.commdpi.com The specific substitution pattern of this compound could impart interesting photophysical properties, making it a candidate for new electronic or optical materials.

Agrochemicals: Some quinoline derivatives have found use as pesticides and insecticides. mdpi.com The unique structure of this compound could be investigated for potential applications in agriculture.

Interdisciplinary Research Opportunities Leveraging the Quinoline Scaffold

The study of this compound and its derivatives offers numerous opportunities for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists could collaborate with biologists and pharmacologists to design and synthesize libraries of related compounds for high-throughput screening against various disease targets. ijppronline.comnih.gov Structure-activity relationship (SAR) studies could elucidate the key structural features responsible for any observed biological activity.

Chemistry and Materials Science: The development of new materials based on this quinoline scaffold would require collaboration between synthetic chemists and materials scientists to characterize the electronic and optical properties of the compound and to fabricate and test devices. rsc.org

Computational Chemistry and Experimental Chemistry: Computational modeling could be employed to predict the properties of this compound, guide synthetic efforts by predicting reaction outcomes and regioselectivity, and help to understand the mechanism of any observed biological activity at a molecular level.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural characterization of 4,7-dibromo-6-methyl-2-propylquinoline, and how do they resolve positional isomerism?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals based on substituent-induced chemical shifts. For example, bromine substituents (4,7-positions) deshield adjacent protons, while methyl (C6) and propyl (C2) groups produce distinct splitting patterns. Compare with analogs like 4-chloro-2-methylquinoline-6-carboxylic acid .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₃Br₂N) and fragmentation patterns. Bromine isotopic signatures (1:1 ratio for Br²⁷/⁸¹) aid identification .
  • IR Spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and quinoline ring vibrations (C=N ~1600 cm⁻¹) .
    • Table 1 : Key Spectral Benchmarks
TechniqueDiagnostic PeaksReference
¹H NMRδ 2.5–3.0 (propyl CH₂), δ 8.5–9.0 (H3/H5)
¹³C NMRδ 120–140 (C4/C7 Br-substituted carbons)

Q. How can substituent effects at the 4- and 7-positions influence the reactivity of brominated quinolines?

  • Methodological Answer :

  • Bromine’s electron-withdrawing nature increases electrophilicity at adjacent positions, enabling nucleophilic substitution (e.g., Suzuki coupling at C4/C7). Compare with 4,7-dichloroquinoline derivatives, where Cl’s lower electronegativity reduces reaction rates .
  • Steric hindrance from the C6 methyl group may limit functionalization at C4. Computational modeling (DFT) can predict reactive sites .

Advanced Research Questions

Q. How do microwave-assisted synthesis methods improve the yield of this compound compared to traditional reflux?

  • Methodological Answer :

  • Microwave irradiation (e.g., 100–150°C, 7 hours) enhances reaction efficiency by promoting uniform heating. For analogous brominated dihydroquinolines, yields improved from 56% (reflux) to 81% (microwave) .
  • Table 2 : Optimization Parameters
ConditionTime (h)Yield (%)Catalyst
Reflux1256HCl
Microwave781Bi(OTf)₃

Q. What strategies resolve contradictory biological activity data between bromo- and chloro-substituted quinolines?

  • Methodological Answer :

  • Perform comparative assays (e.g., antimicrobial MIC tests) under standardized conditions. For example, 4,7-dichloroquinoline derivatives showed antiparasitic activity (IC₅₀ = 2 µM), while brominated analogs may exhibit enhanced lipophilicity and membrane penetration .
  • Use molecular docking to assess binding affinity differences in target proteins (e.g., cytochrome bc₁ in parasites) .

Q. How can computational chemistry predict the environmental persistence of this compound?

  • Methodological Answer :

  • Apply QSAR models to estimate biodegradation half-lives. Bromine’s high atomic weight increases molecular stability, potentially leading to bioaccumulation .
  • Simulate surface adsorption on indoor particulates (e.g., silica) using DFT to assess environmental interactions .

Q. What synthetic routes enable selective debromination at C4 or C7 for derivatization?

  • Methodological Answer :

  • Use Pd-catalyzed transfer hydrogenation with HCO₂NH₄ to selectively reduce C4-Br while retaining C7-Br. Monitor progress via LC-MS .
  • Compare with photolytic debromination, where UV exposure (254 nm) selectively cleaves weaker C-Br bonds .

Methodological Considerations Table

ChallengeSolutionReference
Low solubility in aqueous mediaUse DMSO/EtOH co-solvents (70:30 v/v) for biological assays
Spectral overlap in NMRApply 2D techniques (COSY, HSQC) to resolve proton-carbon correlations
Byproduct formation in synthesisOptimize stoichiometry (e.g., 1.1 eq Br₂ for controlled bromination)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.